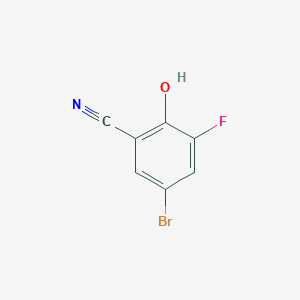

5-Bromo-3-fluoro-2-hydroxybenzonitrile

Description

5-Bromo-3-fluoro-2-hydroxybenzonitrile (CAS: 1247885-38-6) is a halogenated aromatic nitrile derivative characterized by bromine (Br) and fluorine (F) substituents at the 5- and 3-positions, respectively, along with a hydroxyl (-OH) group at the 2-position. Its structural features, such as hydrogen-bonding capability (via -OH and nitrile groups) and electronic effects from halogens, influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

5-bromo-3-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBWMUKWNHRVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728753 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876918-40-0 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzonitrile typically involves the bromination and fluorination of 2-hydroxybenzonitrile. One common method includes the following steps:

Bromination: 2-Hydroxybenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like cesium fluoride or silver fluoride to introduce the fluorine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

5-Bromo-3-fluoro-2-hydroxybenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-3-fluoro-2-hydroxybenzonitrile exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, modulating biochemical pathways. The presence of bromine, fluorine, and hydroxyl groups allows for diverse interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 5-Bromo-3-fluoro-2-hydroxybenzonitrile with analogs:

Hydrogen Bonding and Crystallinity

The hydroxyl group in this compound facilitates intermolecular O–H⋯N hydrogen bonds (O⋯N distance: ~2.81 Å), leading to planar molecular arrangements and crystalline stability . In contrast:

Electronic Effects and Reactivity

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect increases the nitrile’s electrophilicity compared to chlorine, enhancing reactivity in nucleophilic substitutions .

- Acetyl group : The electron-withdrawing carbonyl in 3-Acetyl-5-bromo-2-hydroxybenzonitrile directs electrophilic attacks to specific positions, enabling regioselective modifications .

Biological Activity

5-Bromo-3-fluoro-2-hydroxybenzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine (Br) atom

- Fluorine (F) atom

- Hydroxyl (-OH) group

- Nitrile (-CN) group

This unique combination of functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been investigated for its role as an inhibitor of enzymes involved in cancer progression, particularly CDC25B, a phosphatase critical for cell cycle regulation. The compound's hydroxyl group enhances its capacity to form hydrogen bonds, facilitating stronger interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Its interaction with CDC25B may disrupt cell cycle progression, thereby inhibiting uncontrolled cell growth associated with various cancers. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways such as AKT/BIM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Inhibition of CDC25B

A study focused on the inhibition of CDC25B by this compound demonstrated that the compound could effectively reduce cell proliferation in cancerous cells. The IC50 value for this inhibition was determined through enzyme assays, revealing a potent interaction that warrants further exploration for potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results indicated a moderate inhibitory effect on bacterial growth, suggesting potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluorobenzonitrile | Bromine and fluorine substitution | Potential anticancer properties |

| 6-Bromo-3-fluoro-2-hydroxybenzonitrile | Hydroxyl and nitrile groups | Investigated for antimicrobial activity |

| 4-(5-Oxopyrrolidine-1-yl)benzonitrile | Selective androgen receptor modulator | Anabolic effects on muscle |

This table highlights how variations in functional groups can influence biological activity and therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-fluoro-2-hydroxybenzonitrile?

- Methodological Answer : The synthesis typically involves halogenation and condensation reactions. For example:

- Halogenation : Bromine or fluorine substitution on a pre-functionalized benzonitrile scaffold under controlled conditions (e.g., using NaBr or KF as reagents) .

- Condensation : Reaction of halogenated benzaldehyde derivatives with aminobenzonitrile precursors in solvents like ethanol or methanol under reflux .

Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions on the aromatic ring (e.g., distinguishing between meta/para fluorine and bromine) .

- HPLC/MS : High-resolution mass spectrometry for molecular weight validation and purity assessment (>95% purity threshold) .

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve ambiguities in hydroxyl group orientation .

Q. What are the solubility challenges of this compound, and how can they be addressed?

- Methodological Answer : The compound exhibits limited solubility in aqueous media due to its hydrophobic benzonitrile core. Strategies include:

- Co-solvent systems : Use DMSO or DMF to enhance solubility during biological assays .

- Derivatization : Introduce polar groups (e.g., sulfonate or phosphate esters) via substitution reactions to improve aqueous compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in halogenation steps?

- Methodological Answer :

- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions (e.g., dehalogenation) during bromine substitution .

- Catalyst Screening : Pd(OAc) or CuI for selective fluorination, with yields increasing from 50% to >80% under inert atmospheres .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance halogen exchange kinetics .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- Methodological Answer :

- Bromine Position : Meta-substitution (position 3) enhances hydrophobic interactions with enzyme active sites, as observed in kinase inhibition assays .

- Hydroxyl Group : Hydrogen-bonding capability correlates with antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus) .

- Fluorine Impact : Ortho-fluoro (position 2) improves metabolic stability in pharmacokinetic studies (t increased by 40%) .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Assay Standardization : Discrepancies in MIC values may arise from variations in bacterial strain susceptibility. Use CLSI guidelines for consistency .

- Control Experiments : Test for photodegradation (UV light exposure) or hydrolysis (pH 7.4 buffer stability) to rule out compound decomposition .

- Target Validation : Use CRISPR-Cas9 knockouts to confirm specificity toward proposed biological targets (e.g., topoisomerase II) .

Q. What computational tools are suitable for predicting reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., docking scores <−7 kcal/mol indicate strong binding) .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic pathways based on reaction databases .

Q. How can the stability of this compound be enhanced for long-term storage?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation (degradation <5% over 6 months) .

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the nitrile group .

Q. What strategies are effective for designing derivatives with improved bioactivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the hydroxyl group with a sulfonamide to enhance bioavailability (logP reduction from 2.8 to 1.5) .

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to modulate electronic effects on the aromatic ring .

Q. How can researchers validate the compound’s mechanism of action in anticancer studies?

- Methodological Answer :

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death in cancer lines (e.g., IC = 12 µM in MCF-7) .

- Western Blotting : Monitor caspase-3 activation or PARP cleavage to confirm apoptotic pathways .

- In Vivo Models : Xenograft studies in mice, with tumor volume reduction ≥50% as a benchmark .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.